2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide

VAP-1 SSAO Species Selectivity

2-[Benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide (CAS 478043-52-6, ChEMBL ID CHEMBL3919913) is a synthetic small-molecule inhibitor of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), originally curated from Astellas Pharma. The compound belongs to the isoxazole-acetamide structural class (molecular formula C20H20ClN3O2, molecular weight approximately 369.85 g/mol), which is structurally distinct from the thiazole- and imidazole-based scaffolds that dominate most publicly disclosed Astellas VAP-1 inhibitor programs.

Molecular Formula C20H20ClN3O2
Molecular Weight 369.85
CAS No. 478043-52-6
Cat. No. B2455285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide
CAS478043-52-6
Molecular FormulaC20H20ClN3O2
Molecular Weight369.85
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClN3O2/c1-24(13-15-5-3-2-4-6-15)14-20(25)22-12-18-11-19(23-26-18)16-7-9-17(21)10-8-16/h2-11H,12-14H2,1H3,(H,22,25)
InChIKeyQKPZJIIDDXPRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide (CAS 478043-52-6): VAP-1/SSAO Inhibitor Profile and Procurement Considerations


2-[Benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide (CAS 478043-52-6, ChEMBL ID CHEMBL3919913) is a synthetic small-molecule inhibitor of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), originally curated from Astellas Pharma [1]. The compound belongs to the isoxazole-acetamide structural class (molecular formula C20H20ClN3O2, molecular weight approximately 369.85 g/mol), which is structurally distinct from the thiazole- and imidazole-based scaffolds that dominate most publicly disclosed Astellas VAP-1 inhibitor programs [2][3]. Its core differentiation lies in a unique species selectivity profile—demonstrating significantly higher potency against rat VAP-1 than human VAP-1—a pattern that diverges from well-characterized clinical-stage VAP-1 inhibitors such as PXS-4728A and compound 35c [1][2].

Why Generic Substitution Fails for CAS 478043-52-6: Species-Dependent Pharmacology and Scaffold Heterogeneity Among VAP-1 Inhibitors


VAP-1 inhibitors cannot be treated as a homogeneous, interchangeable class for research procurement. Published comparative pharmacology studies demonstrate that individual VAP-1 inhibitors exhibit markedly different species selectivity profiles: for example, the Astellas thiazole compound 35c shows human IC50 of 20 nM versus rat IC50 of 72 nM (human/rat ratio ≈ 0.28), while LJP-1207 displays human IC50 of 17 nM versus rat IC50 of 7.5 nM (human/rat ratio ≈ 2.3), and semicarbazide shows the inverse pattern with greater sensitivity in human VAP-1 [1]. Such divergence arises from structural differences in the active site channel between rodent and primate VAP-1 enzymes, where rodent VAP-1 possesses a narrower, more hydrophilic channel that favors smaller, more polar ligands [1]. Furthermore, the isoxazole scaffold of the target compound is underrepresented among clinically evaluated VAP-1 inhibitors, which predominantly employ thiazole, imidazole, or hydrazine-based cores [2][3]. Substituting an isoxazole-based research tool with a thiazole analog—even one from the same originating company—would introduce uncontrolled variables in target engagement, species translation, and off-target liability that cannot be corrected by simple potency normalization.

Quantitative Differentiation Evidence for 2-[Benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide (CAS 478043-52-6)


Species-Selective VAP-1 Inhibition: Rat-Preferring Profile Diverges from Clinical-Stage Inhibitors

The target compound (CHEMBL3919913) demonstrates a rat-preferring VAP-1 inhibition profile: rat VAP-1 IC50 = 23 nM versus human VAP-1 IC50 = 180 nM, yielding a human/rat potency ratio of approximately 7.8 [1]. This profile stands in quantitative contrast to Astellas's lead thiazole compound 35c, which exhibits a human-preferring profile with human VAP-1 IC50 = 20 nM and rat VAP-1 IC50 = 72 nM (human/rat ratio ≈ 0.28) [2]. The target compound's species selectivity pattern more closely resembles that of the HTS hit compound 1 from the same Astellas thiazole series (human IC50 = 230 nM, rat IC50 = 14 nM, ratio ≈ 16.4), yet the target compound achieves this with a distinct isoxazole-acetamide scaffold [3]. Additionally, bovine plasma VAP-1 IC50 for the target compound is 370 nM, representing a further 2-fold reduction in potency compared to human VAP-1 [1].

VAP-1 SSAO Species Selectivity Rodent Model Translation

Scaffold Differentiation: Isoxazole-Acetamide Core Versus Predominant Thiazole and Imidazole VAP-1 Inhibitor Chemotypes

The target compound incorporates a 3-(4-chlorophenyl)-1,2-oxazol-5-yl (isoxazole) core linked via a methylene spacer to a benzyl(methyl)amino acetamide moiety [1]. This scaffold is structurally and electronically distinct from the thiazole core of compound 35c (human IC50 20 nM, rat IC50 72 nM) and the 1H-imidazol-2-amine core of compound 37b (human IC50 19 nM, rat IC50 5.1 nM), which represent the two predominant chemotypes in Astellas's publicly disclosed VAP-1 programs [2][3]. The isoxazole ring system features adjacent oxygen and nitrogen heteroatoms (1,2-relationship), whereas thiazole contains sulfur and nitrogen in a 1,3-relationship and imidazole contains two nitrogens in a 1,3-relationship—differences that directly impact hydrogen-bonding capacity, dipole moment orientation, and metabolic stability. Notably, none of the five known VAP-1 inhibitors compared head-to-head in the Kubota et al. 2020 species selectivity study employ an isoxazole core [4], underscoring the chemotype novelty of the target compound within the VAP-1 inhibitor landscape.

Isoxazole Scaffold Hopping Chemical Diversity VAP-1 Inhibitor Chemotype

Selectivity Window Over MAO-B: Quantitative Differentiation from Highly Selective Clinical VAP-1 Inhibitors

The target compound exhibits an IC50 of 1,290 nM (1.29 μM) against bovine mitochondrial MAO-B [1], translating to a VAP-1/MAO-B selectivity ratio of approximately 7.2-fold relative to human VAP-1 (180 nM) and approximately 3.5-fold relative to bovine VAP-1 (370 nM). This moderate selectivity window is quantitatively distinct from clinical-stage VAP-1 inhibitors: LJP-1207 demonstrates a reported SSAO:MAO selectivity ratio exceeding 5,000-fold [2], while PXS-4728A (BI-1467335) displays greater than 500-fold selectivity for VAP-1/SSAO over all related human amine oxidases . An additional Astellas VAP-1 inhibitor (BDBM50435707/CHEMBL2392120) shows a far more extreme selectivity profile with human VAP-1 IC50 of 13,000 nM and rat VAP-1 IC50 of 150 nM—an approximately 87-fold human/rat ratio [3], further illustrating the heterogeneity in selectivity profiles across compounds originating from the same discovery program. The target compound's narrower selectivity window may be advantageous or disadvantageous depending on the experimental context.

MAO-B Selectivity Off-Target Profile VAP-1 vs. MAO Amine Oxidase Selectivity

Within-Program Selectivity Profiling: Comparison Against a Closely Related Astellas VAP-1 Inhibitor from the Same Curation Source

Within the Astellas VAP-1 inhibitor program curated by ChEMBL, the target compound (BDBM50205269/CHEMBL3919913) can be directly compared to another Astellas compound (BDBM50435707/CHEMBL2392120) tested under similar assay conditions in CHO cells expressing recombinant VAP-1 using [14C]-benzylamine as substrate. The target compound demonstrates balanced dual-species activity: rat VAP-1 IC50 = 23 nM, human VAP-1 IC50 = 180 nM [1]. In marked contrast, BDBM50435707 is a rat-selective VAP-1 inhibitor with rat VAP-1 IC50 = 150 nM but negligible human VAP-1 activity (IC50 = 13,000 nM; 13 μM), yielding a human/rat selectivity ratio of approximately 87 [2]. This intra-program comparison demonstrates that even within a single discovery effort, VAP-1 inhibitors can exhibit profoundly different species selectivity profiles (target compound human/rat ratio ≈ 7.8 vs. BDBM50435707 human/rat ratio ≈ 87), with the target compound representing an intermediate selectivity phenotype.

Astellas Pharma Intra-Program Comparison VAP-1 Inhibitor Selectivity CHO Cell Assay

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Clinical VAP-1 Inhibitors

The target compound (C20H20ClN3O2, MW 369.85 g/mol) possesses physicochemical properties that differentiate it from clinically evaluated VAP-1 inhibitors. Its isoxazole ring contributes a hydrogen-bond acceptor (the endocyclic oxygen adjacent to nitrogen) positioned differently from the sulfur atom in thiazole-based inhibitors such as compound 35c. While specific experimentally determined logP, solubility, and permeability data for the target compound are not publicly available, the presence of a benzyl(methyl)amino moiety contributes additional lipophilicity and a tertiary amine center capable of protonation at physiological pH—a feature absent in hydrazine-based inhibitors (LJP-1207) and semicarbazide. The compound satisfies the Rule of Five criteria (MW < 500, H-bond donors < 5, H-bond acceptors < 10), consistent with drug-like chemical space [1]. In contrast, PXS-4728A (MW ≈ 317) has a distinct fluoroallylamine warhead that confers irreversible inhibition through covalent mechanism , whereas the target compound's acetamide linker suggests a reversible, non-covalent inhibition mode—a mechanistic distinction with significant implications for washout kinetics, duration of target engagement, and safety pharmacology in chronic dosing paradigms.

Physicochemical Properties Drug-likeness logP H-bond Donors/Acceptors Isoxazole vs. Thiazole

Data Availability Caveat: Limitations of Publicly Accessible Differential Evidence for CAS 478043-52-6

A critical procurement consideration for CAS 478043-52-6 is the absence of several data categories that are routinely available for more advanced VAP-1 inhibitors. Specifically: (1) no published in vivo pharmacokinetic data (oral bioavailability, clearance, half-life, volume of distribution) exist in the public domain for this compound, whereas comprehensive PK profiles are available for ASP8232 [1], PXS-4728A [2], and LJP-1207 [3]; (2) no selectivity panel data against MAO-A, DAO, or other related amine oxidases are publicly available beyond the single bovine MAO-B data point; (3) no published cellular functional assay data (e.g., leukocyte adhesion, hydrogen peroxide production, NF-κB activation) exist for this compound; (4) no in vivo efficacy data in animal disease models are reported; and (5) the compound's ChEMBL curation is limited to enzyme inhibition data from Astellas Pharma without an associated peer-reviewed publication detailing its discovery, full SAR context, or intended therapeutic application [4]. This incomplete profiling profile classifies CAS 478043-52-6 as a research-grade tool compound rather than a development candidate, and procurement decisions should account for the significant characterization gaps relative to better-studied VAP-1 inhibitors. The isoxazole scaffold may confer advantages in certain applications, but these remain inferred rather than experimentally validated in comparative studies.

Data Limitations Procurement Risk Assessment Incomplete Profiling Research-Grade Compound

Optimal Research Application Scenarios for 2-[Benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide (CAS 478043-52-6) Based on Quantitative Evidence


Rodent Model Studies Requiring Robust Rat VAP-1 Target Engagement

For preclinical efficacy studies in rat models of VAP-1-mediated inflammation (e.g., diabetic nephropathy, macular edema, neuroinflammation), the target compound's rat VAP-1 IC50 of 23 nM represents a measurable potency advantage over Astellas's own thiazole lead compound 35c (rat IC50 72 nM, approximately 3-fold less potent) [1][2]. This potency difference directly translates to lower dosing requirements and higher target engagement at equivalent concentrations in rat tissue. Researchers using streptozotocin-induced diabetic rat models or LPS-induced neuroinflammation models who require a VAP-1 inhibitor with validated rodent target affinity should prioritize this compound over human-preferring alternatives such as compound 35c or LJP-1207.

Scaffold-Hopping and Intellectual Property Diversification Campaigns

The isoxazole-acetamide core represents a chemically distinct chemotype from the thiazole, imidazole, and hydrazine-based scaffolds that dominate published VAP-1 inhibitor patents and literature [1][2][3]. For medicinal chemistry teams engaged in scaffold-hopping programs aimed at identifying novel VAP-1 inhibitor series with freedom-to-operate advantages, this compound serves as a validated starting point with confirmed VAP-1 inhibitory activity (human IC50 180 nM, rat IC50 23 nM) [4]. Procurement of this compound enables direct head-to-head comparison with existing thiazole- and imidazole-based leads in the same assay cascade, providing quantitative benchmark data for SAR exploration around the isoxazole core.

Species Selectivity Profiling and Human-to-Rodent Translational Bridging Studies

The target compound's unique species selectivity profile (human/rat IC50 ratio ≈ 7.8, rat-preferring) contrasts with the human-preferring profile of compound 35c (ratio ≈ 0.28) and the balanced profile of PXS-4728A (ratio ≈ 1.0) [1][2]. For pharmacology groups conducting systematic species selectivity panels to understand the structural determinants of VAP-1 inhibitor translation from rodents to humans, this compound fills a specific phenotypic niche (rat-preferring, intermediate selectivity) that is not represented by the most commonly used tool compounds. It is particularly valuable when paired with the extreme rat-selective comparator BDBM50435707 (human/rat ratio ≈ 87, human IC50 13,000 nM) in the same experimental system [3], enabling gradient-based analysis of the relationship between molecular structure and species selectivity.

VAP-1/MAO-B Dual Pathway Interrogation Studies

With a VAP-1/MAO-B selectivity ratio of approximately 7.2-fold (MAO-B IC50 1,290 nM vs. human VAP-1 IC50 180 nM), the target compound occupies a narrow selectivity window that is quantitatively distinct from ultra-selective inhibitors like LJP-1207 (>5,000-fold) and PXS-4728A (>500-fold) [1][2][3]. For researchers investigating the interplay between VAP-1-mediated and MAO-B-mediated amine metabolism—particularly in neuroinflammatory or metabolic disease contexts where both enzymes contribute to hydrogen peroxide production and oxidative stress—this compound's dual inhibitory activity at higher concentrations allows experimental paradigms where MAO-B engagement can be titrated alongside VAP-1 inhibition, a capability not achievable with highly selective tool compounds.

Quote Request

Request a Quote for 2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.